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QH7W5Pwd8L

Cat. No.: B8819776
CAS No.: 188401-01-6
M. Wt: 337.32 g/mol
InChI Key: ZIXXOHTUDQIEJX-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Fluorine Chemistry

The introduction of a trifluoromethyl (CF3) group can dramatically alter the physicochemical properties of a molecule. acs.org The high electronegativity of fluorine atoms often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Furthermore, the CF3 group can enhance the binding affinity of a ligand to its biological target. tandfonline.com In the broader context of organic synthesis, the development of new methods for the stereoselective synthesis of trifluoromethylated compounds is an active area of research. rsc.org

The vicinal diol functionality is a versatile synthetic handle, allowing for a wide range of chemical transformations. The presence of a trifluoromethyl group adjacent to the diol in QH7W5Pwd8L is expected to influence the reactivity and stereoselectivity of these transformations. The cyclohexene (B86901) scaffold provides a conformationally constrained framework, which is often desirable in the design of biologically active molecules.

Literature Review of Related Trifluoromethylated Alcohols and Diols

The synthesis and properties of trifluoromethylated alcohols and diols have been a subject of considerable investigation. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity and reactivity of the hydroxyl protons. ketonepharma.com For instance, trifluoroethanol is a well-known solvent with unique properties due to the presence of the CF3 group. ketonepharma.com

The synthesis of α-trifluoromethylated tertiary alcohols has been explored through various methods, including the Friedel-Crafts alkylation of arenes with trifluoromethyl ketones. nih.gov The development of stereoselective methods for the synthesis of chiral trifluoromethylated alcohols is of particular interest, as these compounds are valuable building blocks for pharmaceuticals. mdpi.com

Regarding trifluoromethylated diols, novel methods for their synthesis, such as the nucleophilic trifluoromethylation of vicinal diol cyclic sulfates, have been reported. 20.210.105nih.gov These methods often aim for high regioselectivity and stereospecificity. The resulting trifluoromethylated diols can serve as precursors to a variety of other fluorinated compounds.

A general overview of synthetic approaches to access trifluoromethylated alcohols is presented in the table below.

Synthetic Method Precursor Key Reagents Product Type
DeoxytrifluoromethylationAlcoholsCopper metallaphotoredox catalystTrifluoromethylated alkanes
Nucleophilic TrifluoromethylationVicinal diol cyclic sulfatesTDAE/CF3ITrifluoromethylated alcohols
Friedel-Crafts AlkylationTrifluoromethyl ketonesLewis acidα-Trifluoromethylated tertiary alcohols
Ruppert-Prakash Reagent AdditionKetonesTMSCF3, CsFβ-Trifluoromethyl-β-hydroxy compounds

Rationale for Academic Investigation of 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol (this compound)

The academic investigation of this compound is justified by several key factors. Firstly, the synthesis of this molecule presents a significant challenge in stereoselective synthesis. Developing a robust and efficient route to this compound would be a valuable contribution to the field of fluorine chemistry.

Secondly, the unique combination of functional groups in this compound makes it an intriguing candidate for biological screening. The trifluoromethyl group could enhance its potential as a bioactive molecule, and the diol functionality could be derivatized to create a library of related compounds for structure-activity relationship studies. tandfonline.comacs.org

Thirdly, the study of the conformational preferences and reactivity of this compound would provide fundamental insights into the interplay of its constituent structural motifs. The influence of the trifluoromethyl group on the reactivity of the vicinal diol and the cyclohexene ring is of particular academic interest.

The potential research directions for this compound are summarized below.

Area of Investigation Specific Research Focus Potential Impact
Synthesis Development of stereoselective synthetic routes.Advancement of synthetic methodologies for complex fluorinated molecules.
Medicinal Chemistry Biological screening for various therapeutic targets.Discovery of new lead compounds for drug development.
Physical Organic Chemistry Conformational analysis and reactivity studies.Fundamental understanding of the properties of trifluoromethylated diols.
Materials Science Incorporation into polymers or other materials.Development of new materials with enhanced properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188401-01-6

Molecular Formula

C16H17F2N3O3

Molecular Weight

337.32 g/mol

IUPAC Name

7-(2-aminopropylamino)-1-cyclopropyl-5,6-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H17F2N3O3/c1-7(19)5-20-10-4-11-12(14(18)13(10)17)15(22)9(16(23)24)6-21(11)8-2-3-8/h4,6-8,20H,2-3,5,19H2,1H3,(H,23,24)

InChI Key

ZIXXOHTUDQIEJX-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC2=C(C(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Process Development for 2 Cyclohex 1 En 1 Yl 3,3,3 Trifluoropropane 1,2 Diol Qh7w5pwd8l

Conventional Synthetic Approaches to Trifluoromethylated Cyclohexenyl Compounds

Conventional methods for synthesizing trifluoromethylated compounds often involve the introduction of the CF₃ group through various fluorination strategies or by utilizing fluorine-containing building blocks. Direct fluorination methods employ fluorinating reagents like potassium fluoride (B91410), sulfur tetrafluoride, and N-fluorodiphenyl sulfonimide. rsc.org Alternatively, the fluorine-containing block method involves nucleophilic or electrophilic substitution reactions using racemic fluorine-containing compounds. rsc.org

For trifluoromethylated cyclohexenyl systems, traditional approaches might involve functionalization of a pre-formed cyclohexene (B86901) ring or cyclization reactions incorporating a trifluoromethylated building block. Reactions such as electrophilic or nucleophilic trifluoromethylation of alkenes or their derivatives are relevant. For instance, palladium-catalyzed trifluoromethylation of vinyl triflates and nonaflates has been reported as a method to access trifluoromethylated alkenes, including cyclohexenyl derivatives. acs.org This approach typically utilizes a trifluoromethyl anion equivalent, generated in situ from reagents like TMSCF₃ or TESCF₃ in combination with fluoride sources. acs.org

Another conventional strategy involves the use of trifluoromethylated carbonyl compounds as key intermediates. Aldol (B89426) reactions involving trifluoromethyl ketones and other carbonyl compounds have been explored for the synthesis of β-trifluoromethyl-β-hydroxyl ketones, which can serve as precursors to other trifluoromethylated structures. rhhz.net

Development of Novel Synthetic Pathways for 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol (QH7W5Pwd8L)

The synthesis of complex molecules like this compound often necessitates the development of novel and efficient synthetic methodologies that go beyond simple functional group transformations. Multicomponent reactions and domino processes, along with the application of modern organic transformations, offer powerful strategies for constructing molecular complexity in a single or few steps.

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) allow for the convergent synthesis of complex molecules from three or more starting materials in a single pot, significantly improving synthetic efficiency. Domino reactions, also known as cascade reactions, involve a sequence of two or more reactions occurring consecutively without isolation of intermediates, leading to the formation of multiple bonds and rings. Both approaches are highly valuable in the synthesis of densely functionalized molecules.

While specific multicomponent or domino reactions for the direct synthesis of this compound were not found in the search results, the literature highlights the application of these strategies in the synthesis of other trifluoromethylated compounds and cyclic systems. For example, multicomponent cascade reactions involving alkenes, sodium triflinate, and diazonium salts have been used for the construction of trifluoromethylated nitrogen heterocycles. beilstein-journals.org Domino reactions have been employed in the synthesis of trifluoromethyl-substituted heterocycles, such as isoxazolines, via sequences involving Michael addition and cyclization. rhhz.net The concept of linking multiple reaction steps in a domino fashion can be applied to construct the cyclohexenyl diol core with the trifluoromethyl group in place. scielo.org.peresearchgate.net

Application of Modern Organic Transformations

Modern organic transformations, including catalytic reactions, photoredox catalysis, and electrochemical methods, offer new avenues for the selective introduction of fluorine-containing groups and the construction of complex carbon skeletons.

Transition metal catalysis, particularly palladium catalysis, has been instrumental in developing methods for trifluoromethylation. acs.org Organocatalysis and photoredox catalysis have also emerged as powerful tools for asymmetric synthesis and the activation of challenging bonds. researchgate.netacs.orgmdpi.combohrium.com For instance, organocatalytic asymmetric aldol reactions have been developed for the synthesis of α-trifluoromethyl-substituted tertiary alcohols. bohrium.com Photoredox catalysis has been explored for defluorination processes from trifluoromethylated compounds and for trifluoromethylation reactions. acs.org Electrochemical methods provide green and oxidant-free alternatives for radical trifluoromethylation of alkenes. organic-chemistry.org

Applying these modern transformations to the synthesis of this compound could involve strategies such as catalytic asymmetric construction of the diol moiety adjacent to a cyclohexenyl ring already bearing a trifluoromethyl group, or the simultaneous introduction of the trifluoromethyl group and the diol functionalities through a catalyzed cascade process.

Stereochemical Control in the Synthesis of 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol (this compound)

The presence of two chiral centers in the diol moiety of this compound necessitates precise stereochemical control to access specific enantiomers or diastereomers. Both asymmetric synthesis strategies and diastereoselective synthetic routes are crucial for obtaining stereochemically pure target molecules.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to selectively produce one enantiomer of a chiral compound. This is typically achieved using chiral catalysts, chiral auxiliaries, or by employing chiral starting materials. The asymmetric synthesis of trifluoromethylated compounds, including diols, is an active area of research.

Methods for the asymmetric synthesis of α-trifluoromethyl diols featuring adjacent stereocenters have been reported, often utilizing catalytic approaches such as dual nickel/photoredox catalysis or asymmetric alkylation reactions catalyzed by chiral ligands. researchgate.netrsc.org These methods can provide access to trifluoromethylated alcohols and diols with high enantioselectivity. researchgate.netbohrium.comrsc.org The development of chiral ligands and organocatalysts capable of inducing asymmetry during the formation of the diol moiety or the introduction of the trifluoromethyl group adjacent to the stereocenters is key to the asymmetric synthesis of this compound. bohrium.comrsc.org

Diastereoselective Synthetic Routes

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others. This can be controlled by the inherent stereochemistry of the starting materials or by the reaction conditions, such as the choice of reagents, catalysts, or solvents.

Diastereoselective approaches have been developed for the synthesis of various trifluoromethylated compounds, including cyclic systems and diols. Examples include diastereoselective addition reactions to chiral substrates and intramolecular cyclization reactions. nih.govrsc.orgresearchgate.netacs.org For instance, diastereoselective synthesis of trifluoromethylated 1,3-dioxanes has been achieved through an addition/oxa-Michael sequence. rsc.orgresearchgate.net Diastereoselective addition of TMSCF₃ to chiral precursors has also been used to synthesize enantiomerically enriched trifluoromethylated 1,2-diols. nih.gov

For this compound, diastereoselective synthesis could involve constructing the diol functionality on a cyclohexenyl precursor with existing stereochemistry or designing a reaction sequence where the relative stereochemistry of the diol is controlled during bond formation, potentially through intramolecular effects or the use of directing groups. While specific diastereoselective routes to this compound were not detailed in the search results, the principles and methodologies developed for other trifluoromethylated diols and cyclic systems provide a basis for designing such synthetic strategies.

Chemoenzymatic and Biocatalytic Synthesis of Fluorinated Diols

Chemoenzymatic and biocatalytic approaches offer powerful tools for the stereoselective synthesis of complex molecules, including fluorinated diols. These methods leverage the high specificity and efficiency of enzymes to perform transformations that are challenging to achieve through traditional chemical synthesis.

One relevant area is the enzymatic dihydroxylation of cyclic systems, which can provide access to cyclic diols with defined stereochemistry. While specific examples for cyclohexenes leading directly to the trifluoropropane-1,2-diol structure are not available in the search results, enzymatic dihydroxylation of aromatic precursors has been shown to yield enantiomerically pure cis-1,2-dihydrocatechols, which can serve as building blocks for the synthesis of various natural products acs.org. This suggests that similar enzymatic strategies might be explored for introducing hydroxyl groups onto a cyclohexene ring.

Another pertinent biocatalytic strategy is the kinetic resolution of racemic mixtures using enzymes, such as lipases. This approach has been successfully applied to the resolution of racemic alcohols, including those with cyclohexene moieties, to obtain enantiomerically enriched compounds wipo.intgoogle.com. While the examples found relate to the synthesis of halolactones rather than diols, the principle of using enzymatic kinetic resolution to introduce chirality in a molecule containing a cyclohexene ring is applicable.

The synthesis of fluorinated compounds using biocatalysis is an active area of research. Enzymes can be employed to introduce fluorine atoms or to selectively transform fluorinated substrates. Although direct enzymatic routes to install the trifluoromethyl group adjacent to a diol are not detailed in the search results, biocatalytic methods have been explored for the synthesis of other fluorinated molecules, such as fluorinated amino acid derivatives fluorine1.ru.

Hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral metal complexes, while not strictly biocatalytic, represents a chemoenzymatic-like approach that can yield enantioenriched 1,2-diols. This method involves the selective hydrolysis of one epoxide enantiomer in a racemic mixture, leading to the corresponding diol and leaving the unreacted epoxide in high enantiomeric excess. This strategy could potentially be adapted if a suitable epoxide precursor for 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol could be synthesized.

Beauveria spp. fungi are known for their broad spectrum of enzymatic activities, including hydroxylation, which can be used for the biotransformation of various molecules. Exploring the activity of such biocatalysts on a precursor to 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol might offer a route to introduce the diol functionality.

Optimization of Reaction Conditions and Scalability Studies for 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol (this compound)

Optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize yield, purity, and efficiency while minimizing reaction time and by-product formation. For the synthesis of complex molecules like fluorinated diols, this typically involves systematically varying parameters such as temperature, pressure, solvent, catalyst loading, reactant concentration, and reaction time.

Scalability studies are essential for transitioning a synthetic route from the laboratory scale to larger-scale production. These studies evaluate the robustness and efficiency of the optimized process under conditions relevant to manufacturing. Key considerations include heat transfer, mixing, reagent addition strategies, and product isolation and purification on a larger scale.

Given the lack of specific reported synthetic routes for 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol in the search results, no specific data on the optimization or scalability of its synthesis can be provided. However, general principles of process optimization and scalability in organic synthesis would apply. For instance, reviews on the synthetic approaches to newly approved drugs often highlight the importance of developing efficient and scalable routes for key intermediates and the final product. Factors such as the choice of reagents, reaction steps, and purification methods are carefully considered to ensure feasibility and cost-effectiveness at scale.

In the context of chemoenzymatic or biocatalytic processes, optimization and scalability studies would also involve evaluating enzyme activity and stability under process conditions, enzyme loading, and the efficiency of enzyme recovery and recycling. For reactions involving potentially hazardous or expensive fluorinated intermediates, optimizing reaction conditions to maximize conversion and minimize waste is particularly important.

While specific data for this compound is unavailable, the development of a scalable synthetic route would necessitate a thorough investigation of reaction parameters, potential process impurities, and efficient isolation techniques, likely involving techniques such as chromatography or crystallization, adapted for larger scales.

Mechanistic Investigations of Chemical Transformations Involving 2 Cyclohex 1 En 1 Yl 3,3,3 Trifluoropropane 1,2 Diol Qh7w5pwd8l

Reaction Kinetics and Spectroscopic Monitoring

No information is available in the scientific literature regarding the reaction kinetics or spectroscopic monitoring of transformations involving 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol.

Proposed Reaction Mechanisms and Intermediates

There are no published proposed reaction mechanisms or identified intermediates for reactions of 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol.

Solvent Effects and Catalysis in Reactions of 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol (QH7W5Pwd8L)

Specific studies on solvent effects or catalysis in reactions of 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol have not been reported in the literature.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Cyclohex 1 En 1 Yl 3,3,3 Trifluoropropane 1,2 Diol Qh7w5pwd8l

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and relative spatial arrangement of atoms in a molecule. Analysis of the chemical shifts, splitting patterns, and integration of signals in 1D and 2D NMR spectra provides detailed structural information.

Proton (1H), Carbon-13 (13C), and Fluorine-19 (19F) NMR Analysis

1H NMR Spectroscopy: The 1H NMR spectrum of QH7W5Pwd8L would be expected to show distinct signals for protons in different chemical environments. Protons on the cyclohexene (B86901) ring would appear in the aliphatic and vinylic regions. Allylic protons adjacent to the double bond would typically resonate between δ 1.7-2.3 ppm, while the vinylic proton on the cyclohexene ring would appear in the δ 5.0-6.0 ppm range. The protons on the carbons bearing the hydroxyl groups in the propane (B168953) chain would be expected in the δ 3.0-4.0 ppm range, influenced by the electronegativity of the oxygen atoms and the adjacent CF3 group. The hydroxyl protons themselves are typically observed as broad singlets, the chemical shift of which is concentration and temperature dependent, usually appearing between δ 2.0-5.0 ppm. The aliphatic protons on the cyclohexene ring would resonate in the typical δ 1.0-2.0 ppm range. Spin-spin coupling between neighboring protons would result in splitting patterns (multiplicity) that provide information about the number of adjacent protons, confirming connectivity within the molecule. The integration of each signal would correspond to the number of protons in that specific environment, allowing for confirmation of the proton count in the molecule.

13C NMR Spectroscopy: The 13C NMR spectrum would show a signal for each unique carbon atom in this compound. The sp2 carbons of the cyclohexene double bond would resonate in the δ 120-140 ppm range. The carbons bearing the hydroxyl groups in the propane chain would appear in the δ 70-85 ppm range, shifted downfield due to the attached oxygen atoms. The carbon of the CF3 group is highly deshielded by the electronegative fluorine atoms and would typically appear as a quartet (due to coupling with the three equivalent fluorine atoms) in the δ 120-130 ppm range, although the exact position can vary. The aliphatic carbons of the cyclohexene ring would resonate in the δ 20-40 ppm range. The number of signals in the 13C spectrum would confirm the presence of nine distinct carbon environments, consistent with the proposed structure.

19F NMR Spectroscopy: The 19F NMR spectrum is particularly useful for molecules containing fluorine atoms. For this compound, the three equivalent fluorine atoms of the CF3 group would give rise to a single signal. This signal would likely be split into a doublet or more complex multiplet due to coupling with nearby protons or carbons. The chemical shift of the 19F signal is highly sensitive to the electronic environment and can confirm the presence of the trifluoromethyl group.

An illustrative table showing expected NMR data ranges is provided below, noting that specific values for this compound are not available.

NucleusType of Proton/Carbon/FluorineExpected Chemical Shift Range (δ, ppm)Expected Multiplicity (1H NMR)
1HCyclohexene vinylic CH5.0 - 6.0Multiplet
1HProtons on C with OH3.0 - 4.0Multiplet
1HCyclohexene allylic CH21.7 - 2.3Multiplet
1HCyclohexene aliphatic CH21.0 - 2.0Multiplet
1HHydroxyl OH2.0 - 5.0Broad singlet
13CCyclohexene sp2 C120 - 140Singlet
13CC with OH70 - 85Singlet
13CCF3 carbon120 - 130Quartet (due to 13C-19F coupling)
13CCyclohexene sp3 C20 - 40Singlet
19FCF3 fluorines-60 to -80 (relative to CFCl3)Multiplet

Two-Dimensional (2D) NMR Correlation Spectroscopy

2D NMR techniques provide correlations between nuclei, offering crucial information for assigning signals and confirming connectivity, especially in complex molecules.

Correlation Spectroscopy (COSY): A 1H-1H COSY spectrum would show cross-peaks between coupled protons, allowing for the tracing of proton connectivities through the molecule. This would help confirm the spin systems within the cyclohexene ring and the propane-1,2-diol chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with the carbons to which they are directly attached. This is invaluable for assigning 1H signals to their corresponding 13C signals and confirming CH, CH2, and CH3 groups (although this compound has no CH3 groups other than the CF3).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This technique is essential for establishing connectivity across quaternary carbons (like the vinylic carbon attached to the propane chain) and for confirming the positions of the hydroxyl groups and the CF3 group relative to the cyclohexene ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its molecular formula and structural subunits.

High-resolution mass spectrometry (HRMS) is the preferred technique for accurate determination of the molecular weight, allowing for the confirmation of the molecular formula C9H13F3O2. The expected molecular ion peak (M+) would correspond to the exact mass of this formula.

Under electron ionization (EI) or electrospray ionization (ESI) conditions, this compound would undergo fragmentation. Characteristic fragmentation pathways would include the loss of water molecules (m/z M-18, M-36) from the diol functionality, cleavage of C-C bonds in the propane chain, and fragmentation of the cyclohexene ring. The presence of a fragment ion corresponding to the loss of the CF3 group (m/z M-69) or fragments containing the CF3 group would be indicative of its presence. Analysis of the fragmentation pattern can provide further evidence for the proposed structure.

An illustrative table of expected mass spectral information is provided below, noting that specific data for this compound is not available.

Information TypeExpected Observation
Molecular FormulaC9H13F3O2
Expected Molecular WeightApproximately 210.1 g/mol
HRMS Molecular Ion (M+)Exact mass corresponding to C9H13F3O2
Characteristic Fragments[M-H2O]+, [M-2H2O]+, [M-CF3]+, ring fragments

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by analyzing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad, strong band in the 3200-3600 cm-1 region would indicate the presence of O-H stretching vibrations from the hydroxyl groups. C-H stretching vibrations would be observed in the 2800-3100 cm-1 range, with distinct signals for sp2 C-H (above 3000 cm-1) and sp3 C-H (below 3000 cm-1). A band around 1650 cm-1 would correspond to the C=C stretching vibration of the cyclohexene ring. C-O stretching vibrations from the alcohol groups would appear in the 1000-1200 cm-1 range. The presence of the CF3 group would result in strong absorption bands in the fingerprint region (typically 1000-1400 cm-1) due to C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, often providing stronger signals for symmetrical vibrations and non-polar bonds. The C=C stretch of the cyclohexene ring is often strong in Raman spectra. Ring breathing modes and other skeletal vibrations of the cyclohexene ring would also be observable. Raman can provide additional information about the molecular backbone and the presence of the double bond.

An illustrative table of expected IR absorption bands is provided below, noting that specific data for this compound is not available.

Functional GroupExpected IR Absorption Range (cm-1)
O-H (stretch)3200 - 3600 (broad)
sp2 C-H (stretch)> 3000
sp3 C-H (stretch)< 3000
C=C (stretch)~1650
C-O (stretch)1000 - 1200
C-F (stretch)1000 - 1400 (strong, complex)

X-ray Diffraction Analysis for Solid-State Structure Determination

If this compound can be obtained in crystalline form, X-ray diffraction analysis of a single crystal can provide a definitive determination of its solid-state structure. This technique reveals the precise positions of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsion angles. This information is invaluable for confirming the molecular connectivity and conformation in the solid state. For chiral molecules, X-ray diffraction using anomalous dispersion can also determine the absolute configuration of stereocenters.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol possesses two stereocenters at the carbons bearing the hydroxyl groups, making it a chiral molecule (unless it exists as a meso compound, which is not the case here). Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study the interaction of chiral molecules with circularly polarized light and is a primary technique for determining the absolute configuration of stereocenters.

CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. For this compound, the cyclohexene double bond and potentially the hydroxyl groups (or derivatives thereof) can serve as chromophores or be coupled to chromophores. Analysis of the Cotton effects (peaks or troughs) in the CD spectrum can be correlated with the absolute configuration of the stereocenters, often with the aid of computational calculations or empirical rules based on similar known structures.

Computational Chemistry and Theoretical Modeling of 2 Cyclohex 1 En 1 Yl 3,3,3 Trifluoropropane 1,2 Diol Qh7w5pwd8l

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods, are essential for determining the electronic structure and energetics of a molecule. For 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol, these calculations could provide information on the ground state molecular geometry, bond lengths, bond angles, and dihedral angles. Key energetic properties such as total energy, enthalpy, entropy, and Gibbs free energy could be calculated to understand its thermodynamic stability.

Analyzing molecular orbitals (e.g., HOMO and LUMO) would provide insights into the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is often related to chemical stability and reactivity. Spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, can also be predicted computationally, aiding in experimental characterization and conformational analysis ambeed.com. For instance, DFT calculations have been successfully used to predict NMR shifts in various diols, including fluorinated ones ambeed.com.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable bonds, like 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol, can exist in multiple conformations. Conformational analysis using computational methods aims to identify the lowest energy conformers and understand the energy landscape of the molecule. This is particularly important for flexible molecules where different conformers might exhibit different properties or reactivity.

Systematic conformational searches can be performed by rotating around single bonds and optimizing the geometry of the resulting structures using quantum mechanics or force field methods. The relative energies and populations of different conformers can then be determined. For this compound, rotations around the bonds connecting the cyclohexene (B86901) ring to the propane (B168953) chain and the bonds within the diol and trifluoromethyl moieties would be critical. Intramolecular hydrogen bonding between the hydroxyl groups or between hydroxyl hydrogens and fluorine atoms could play a significant role in stabilizing certain conformers.

Molecular dynamics (MD) simulations extend conformational analysis by simulating the time-dependent behavior of the molecule. MD simulations can explore the conformational space more thoroughly, especially at finite temperatures, and provide information about the flexibility and dynamic properties of the molecule in different environments (e.g., in vacuum, in solution). MD can also be used to study interactions with solvent molecules or other molecules, which is relevant for understanding solubility, diffusion, and binding events.

Reactivity Predictions and Mechanistic Insights from Computational Studies

Computational chemistry can be a powerful tool for predicting the reactivity of a molecule and elucidating reaction mechanisms. By calculating transition states and activation energies, computational methods can help understand reaction pathways, reaction rates, and selectivity.

For 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol, computational studies could investigate potential reactions involving the cyclohexene double bond (e.g., epoxidation, hydrogenation, cycloaddition), the hydroxyl groups (e.g., esterification, oxidation, deprotonation), or the trifluoromethyl group. For example, the electron-withdrawing nature of the trifluoromethyl group could influence the acidity of the vicinal diol protons or the reactivity of nearby functional groups.

Transition state calculations would involve identifying the saddle points on the potential energy surface connecting reactants and products. The energy difference between the reactants and the transition state provides the activation energy, which is related to the reaction rate. By comparing activation energies for different possible reaction pathways, computational chemistry can predict the most favorable reaction. Furthermore, analyzing the structure of the transition state can provide detailed insights into how the reaction occurs at the molecular level.

Structure-Activity Relationship (SAR) Modeling within Related Chemical Series

While specific biological activity information for 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol was not sought in this context, computational methods are widely used in Structure-Activity Relationship (SAR) modeling. If this compound were part of a series of molecules being investigated for a particular activity, computational approaches could help establish relationships between the molecular structure and the observed activity.

SAR modeling often involves calculating various molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity) for a set of related compounds and correlating these descriptors with their experimental activities. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build predictive models based on these correlations.

For a series of compounds related to 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol, computational methods could be used to:

Calculate descriptors that capture the electronic and steric effects of substituents.

Perform molecular docking simulations to predict how these molecules might interact with a biological target (e.g., a protein).

Analyze the conformational preferences of the molecules and how they might change upon binding to a target.

Even in the absence of specific activity data, computational methods can be used to explore the chemical space around 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol, suggesting potential modifications that might lead to compounds with altered properties.

Derivatization and Transformational Chemistry of 2 Cyclohex 1 En 1 Yl 3,3,3 Trifluoropropane 1,2 Diol Qh7w5pwd8l

Functional Group Interconversions and Modifications

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another to alter the chemical properties and reactivity of a molecule imperial.ac.uksolubilityofthings.com. For 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol, several FGIs can be envisioned targeting the diol, alkene, and potentially the carbons adjacent to the trifluoromethyl group.

The vicinal diol moiety is a versatile functional group. Diols can undergo oxidation to yield carbonyl compounds, such as aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and conditions employed solubilityofthings.com. For instance, selective oxidation of one hydroxyl group could be possible depending on the specific structure and reaction control. Diols can also be converted into cyclic acetals or ketals by reaction with aldehydes or ketones under acidic conditions, providing a method for protecting the diol or introducing new structural elements. Furthermore, the hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, which are amenable to nucleophilic substitution or elimination reactions vanderbilt.edu.

The cyclohexene (B86901) ring contains a carbon-carbon double bond, which is susceptible to electrophilic addition reactions. These can include halogenation (e.g., bromination sci-hub.se), hydrogenation, epoxidation, and dihydroxylation imperial.ac.uk. Dihydroxylation, for example, would result in a tetrol functionality. The double bond can also participate in cycloaddition reactions acs.org. Allylic positions (carbons adjacent to the double bond) are also potential sites for functionalization, such as allylic oxidation or halogenation.

The trifluoromethyl group is electron-withdrawing and can influence the acidity of nearby protons and the reactivity of adjacent functional groups. While generally stable, the trifluoromethyl group can be involved in specific reactions under harsh conditions or in the presence of strong nucleophiles or bases, although such reactions are less common FGIs compared to those of diols and alkenes. The presence of the trifluoromethyl group may also influence the regioselectivity and stereoselectivity of reactions occurring elsewhere in the molecule due to electronic and steric effects.

Synthesis of Analogues and Homologues of 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol (QH7W5Pwd8L)

The synthesis of analogues and homologues of 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol would involve modifying the existing structure or synthesizing related compounds with variations in the cyclohexene ring, the propane (B168953) chain, or the trifluoromethyl group.

Analogues could be synthesized by altering the substitution pattern on the cyclohexene ring, changing the size of the cyclic alkene, or introducing other functional groups onto the ring. Modifications to the propane-1,2-diol portion could involve changing the positions of the hydroxyl groups (e.g., to a 1,3-diol) or introducing substituents onto the propane chain. Analogues with different fluorination patterns, such as difluoromethyl or fluoromethyl groups, or even other halogenated alkyl groups, could also be synthesized synquestlabs.com.

Homologues would typically involve extending or shortening the carbon chain connecting the cyclohexene ring and the fluorinated diol moiety. This could be achieved through various carbon-carbon bond forming reactions, such as Grignard reactions, organolithium additions acs.org, or coupling reactions, followed by appropriate functional group transformations to install the diol and trifluoromethyl functionalities.

The synthesis of such analogues and homologues would likely involve multi-step synthetic routes, utilizing reactions discussed in Section 6.1 and other standard organic transformations to build the desired carbon skeleton and introduce the necessary functional groups core.ac.uk.

Cyclization and Rearrangement Reactions

Cyclization and rearrangement reactions can lead to significant changes in the carbon skeleton and connectivity of 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol, potentially forming new ring systems or isomeric structures.

The vicinal diol moiety is particularly prone to acid-catalyzed rearrangement, such as the pinacol (B44631) rearrangement libretexts.orgmasterorganicchemistry.com. In the presence of acid, one of the hydroxyl groups can be protonated and leave as water, generating a carbocation. This is followed by a 1,2-shift of a neighboring group (alkyl, aryl, or hydride) to the carbocation center, typically resulting in the formation of a carbonyl compound msu.eduwiley-vch.demvpsvktcollege.ac.in. The specific outcome of a pinacol rearrangement of 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol would depend on which hydroxyl group is protonated and which group undergoes the 1,2-shift, potentially leading to ring expansion or contraction of the cyclohexene ring or migration of the trifluoromethyl-substituted alkyl group. The presence of the electron-withdrawing trifluoromethyl group could influence the stability of potential carbocation intermediates and the migratory aptitude of the adjacent carbon group.

The cyclohexene ring could potentially undergo intramolecular cyclization reactions if a suitable functional group is introduced onto the side chain or the ring itself acs.orgbeilstein-journals.org. For example, if a reactive functional group were appended to the cyclohexene ring, it could potentially react with the diol moiety or a modified version thereof to form a new cyclic system.

Other rearrangement reactions, such as those involving carbocations generated from modifications of the diol or alkene functionalities, are also conceivable libretexts.orgmasterorganicchemistry.commsu.eduwiley-vch.demvpsvktcollege.ac.in. The specific pathway and products of any rearrangement would be highly dependent on the reaction conditions, the presence of catalysts, and the relative stabilities of possible intermediates.

Due to the lack of specific experimental data for 2-(Cyclohex-1-en-1-yl)-3,3,3-trifluoropropane-1,2-diol, these discussions of cyclization and rearrangement reactions are based on the general reactivity patterns of molecules containing similar functional groups.

Exploration of 2 Cyclohex 1 En 1 Yl 3,3,3 Trifluoropropane 1,2 Diol Qh7w5pwd8l As a Privileged Scaffold in Chemical Synthesis

Role in Polymer Chemistry and Materials Science

The incorporation of fluorinated monomers into polymers is a well-established strategy for modifying material properties. pageplace.de The trifluoromethyl group in QH7W5Pwd8L could impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy to polymers. The diol functionality provides a handle for polymerization, allowing it to be potentially used as a monomer in the synthesis of polyesters, polyurethanes, or polycarbonates. The cyclohexene (B86901) moiety could also participate in polymerization reactions or be used for post-polymerization modification.

The combination of the rigid cyclohexene ring and the polar diol and trifluoromethyl groups could lead to materials with unique thermal and mechanical properties. coursedog.com The specific stereochemistry of the diol and its orientation relative to the cyclohexene ring would be expected to significantly influence the packing of polymer chains and, consequently, the macroscopic properties of the resulting material.

Table 1: Potential Contributions of Structural Motifs in this compound to Polymer Properties

Structural MotifPotential Contribution to Polymer Properties
Trifluoromethyl GroupEnhanced thermal stability, chemical resistance, hydrophobicity, low refractive index.
Diol FunctionalityReactive sites for step-growth polymerization (e.g., polyesters, polyurethanes).
Cyclohexene RingIncreased rigidity and thermal stability of the polymer backbone. Site for cross-linking or post-polymerization functionalization.

Applications in Catalysis and Ligand Design

Chiral diols are fundamental building blocks in the design of ligands for asymmetric catalysis. The stereochemical arrangement of the two hydroxyl groups in this compound, if synthesized in an enantiomerically pure form, could be exploited to create a chiral environment around a metal center. The cyclohexene ring provides a rigid backbone, which can help in establishing a well-defined chiral pocket.

The trifluoromethyl group can exert significant electronic effects, influencing the Lewis acidity of a coordinated metal center. This modulation of electronic properties is a key strategy in catalyst design to fine-tune reactivity and selectivity. Furthermore, the fluorine atoms can engage in non-covalent interactions, which may play a role in substrate binding and transition state stabilization.

Potential as a Building Block for Complex Molecule Synthesis

The concept of using pre-functionalized, stable chemical "building blocks" is a powerful strategy in the efficient synthesis of complex molecules. illinois.edu this compound possesses multiple functional groups—an alkene, a secondary alcohol, and a tertiary alcohol adjacent to a trifluoromethyl group—making it a potentially versatile synthon.

The diol can be differentially protected to allow for selective reactions at either hydroxyl group. The alkene in the cyclohexene ring can undergo a wide range of transformations, including epoxidation, dihydroxylation, and addition reactions, to introduce further complexity. The trifluoromethylated tertiary alcohol is a particularly interesting feature, as the introduction of trifluoromethyl groups is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

The strategic combination of these functional groups within a defined stereochemical framework makes this compound an intriguing, albeit currently theoretical, building block for the synthesis of complex natural products and pharmaceutically active compounds. rroij.com The development of synthetic routes to access this molecule would be the first step toward exploring its full potential in chemical synthesis. sciencedaily.com

Q & A

Q. What are the foundational steps to design experiments for characterizing QH7W5Pwd8L?

Begin with a systematic literature review to identify gaps in physicochemical properties, stability, or synthesis pathways. Use PICO (Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure hypotheses . For synthesis optimization, employ factorial design experiments to test variables like temperature, solvent polarity, and catalyst ratios, ensuring reproducibility by adhering to protocols in the Beilstein Journal of Organic Chemistry .

Q. How to validate the purity of this compound using standard analytical methods?

Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FTIR) techniques. Cross-validate results against reference standards and publish raw data in supplementary materials to enable peer verification. For novel compounds, include elemental analysis and X-ray crystallography to confirm structural integrity .

Q. What strategies mitigate bias in preliminary data collection for this compound?

Implement blinding during sample preparation and analysis. Use stratified random sampling to ensure representative datasets. Document all deviations from protocols, and apply statistical tools (e.g., ANOVA, regression analysis) to identify outliers .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reactivity reported across studies?

Conduct meta-analyses of existing datasets to identify methodological inconsistencies (e.g., solvent polarity, pH). Replicate disputed experiments under controlled conditions, and use mixed-methods approaches (quantitative assays + qualitative mechanistic studies) to reconcile findings. Reference theoretical frameworks (e.g., molecular orbital theory) to contextualize anomalies .

Q. What advanced computational models predict this compound’s interactions with biological targets?

Employ molecular docking (AutoDock, Schrödinger) and MD simulations (GROMACS) to model ligand-receptor binding. Validate predictions with in vitro assays (e.g., SPR, ITC). Ensure transparency by sharing simulation parameters and code repositories .

Q. How to design a reproducible protocol for scaling this compound synthesis without compromising yield?

Use response surface methodology (RSM) to optimize reaction conditions. Publish step-by-step workflows with failure analyses, including raw spectral data and chromatograms. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Methodological and Ethical Considerations

Q. What frameworks ensure ethical data ownership in collaborative this compound research?

Draft a collaboration agreement outlining data access, authorship criteria, and IP rights. Use platforms like Zenodo or Figshare for timestamped preprints. Cite all contributors per CRediT (Contributor Roles Taxonomy) standards .

Q. How to integrate multi-omics data into this compound’s mechanistic studies?

Apply systems biology tools (e.g., Cytoscape, MetaboAnalyst) to correlate transcriptomic, proteomic, and metabolomic datasets. Use permutation testing to address false discovery rates in high-throughput analyses .

Theoretical and Conceptual Guidance

Q. Which conceptual frameworks align this compound’s observed properties with existing chemical theories?

Link experimental data to established models (e.g., Hammett equation for substituent effects, QSAR for bioactivity). Publish null results to refine theoretical assumptions .

How to formulate a research question that bridges this compound’s academic and translational potential?

Use translational research frameworks (e.g., NIH’s TRM) to identify milestones from bench to bedside. Prioritize questions addressing unmet clinical needs while maintaining mechanistic rigor .

Data Presentation Standards

  • Tables : Include error margins, sample sizes, and statistical significance markers (e.g., p-values, confidence intervals) .
  • Reproducibility : Archive raw data, code, and instrument calibration logs in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.